Cas no 851802-17-0 (1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
- F0630-0751
- (2-methoxyphenyl)(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 1-(2-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
- AKOS024588868
- 851802-17-0
- (2-methoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
-
- Inchi: 1S/C18H17N3O4S/c1-25-16-5-3-2-4-15(16)17(22)20-11-10-19-18(20)26-12-13-6-8-14(9-7-13)21(23)24/h2-9H,10-12H2,1H3
- InChI Key: SYOYNFFCLCACBF-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(=CC=1)[N+](=O)[O-])C1=NCCN1C(C1C=CC=CC=1OC)=O
Computed Properties
- Exact Mass: 371.09397721g/mol
- Monoisotopic Mass: 371.09397721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 543
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 113Ų
1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0630-0751-2μmol |
1-(2-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-17-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0630-0751-10μmol |
1-(2-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-17-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0630-0751-5μmol |
1-(2-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-17-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0630-0751-50mg |
1-(2-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-17-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0630-0751-1mg |
1-(2-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-17-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0630-0751-30mg |
1-(2-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-17-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0630-0751-100mg |
1-(2-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-17-0 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0630-0751-40mg |
1-(2-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-17-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0630-0751-20μmol |
1-(2-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-17-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0630-0751-2mg |
1-(2-methoxybenzoyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole |
851802-17-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole Related Literature
-
Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Fei Song,Zhaoshuang Li,Puyou Jia,Meng Zhang,Caiying Bo,Guodong Feng,Lihong Hu,Yonghong Zhou J. Mater. Chem. A, 2019,7, 13400-13410
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
Additional information on 1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
Professional Introduction to Compound with CAS No. 851802-17-0 and Product Name: 1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole
The compound with the CAS number 851802-17-0 and the product name 1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a 2-methoxybenzoyl group and a 4-nitrophenylmethylsulfanyl moiety, contribute to its unique chemical properties and biological interactions.
Recent studies have highlighted the importance of imidazole derivatives in drug discovery. Imidazole scaffolds are known for their ability to interact with various biological targets, including enzymes and receptors, making them valuable candidates for developing novel therapeutic agents. The specific modification of the 4,5-dihydro-1H-imidazole core with functional groups such as 2-methoxybenzoyl and 4-nitrophenylmethylsulfanyl enhances its pharmacological potential by introducing additional binding sites and modulating its electronic properties.
The 2-methoxybenzoyl group is particularly noteworthy as it is often associated with enhanced solubility and bioavailability, which are critical factors in drug design. This group can also participate in hydrogen bonding interactions, further facilitating the binding affinity of the compound to its target proteins. On the other hand, the 4-nitrophenylmethylsulfanyl moiety introduces a sulfanyl group that can engage in polar interactions with biological targets, thereby improving the compound's ability to modulate biological pathways.
Current research in medicinal chemistry has demonstrated that compounds incorporating imidazole derivatives exhibit a wide range of biological activities. For instance, studies have shown that imidazole-based molecules can inhibit enzymes involved in inflammation, cancer progression, and infectious diseases. The structural features of 1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole make it a promising candidate for further investigation in these areas.
In particular, the combination of the 2-methoxybenzoyl and 4-nitrophenylmethylsulfanyl groups may confer unique selectivity towards certain biological targets. This selectivity is crucial for developing drugs that minimize side effects while maximizing therapeutic efficacy. The nitro group in the 4-nitrophenylmethylsulfanyl moiety can also be exploited for further functionalization, allowing for the synthesis of analogues with tailored properties.
The synthesis of this compound involves sophisticated organic chemistry techniques that highlight its complexity and novelty. The introduction of multiple functional groups into the imidazole core requires precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the desired molecular framework efficiently.
Biological evaluation of this compound has revealed intriguing results that warrant further exploration. Preliminary in vitro studies suggest that it exhibits inhibitory activity against certain enzymes relevant to human health conditions. These findings align with the growing interest in developing small molecule inhibitors as therapeutic agents. The ability of this compound to modulate enzyme activity could lead to new treatment strategies for diseases such as cancer and inflammatory disorders.
The pharmacokinetic properties of 1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole are also of significant interest. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a drug candidate. Preliminary data indicate that this compound exhibits favorable solubility characteristics, which could enhance its bioavailability upon administration.
Future research directions include exploring the structure-activity relationships (SAR) of this compound series. By systematically modifying various functional groups within the molecular framework, researchers can gain insights into how different structural features influence biological activity. This approach will facilitate the optimization of lead compounds towards higher potency and selectivity.
Additionally, computational studies using molecular modeling techniques will play a crucial role in understanding the binding mechanisms of this compound to its target proteins. These studies can provide valuable insights into how different parts of the molecule interact with biological targets at an atomic level. Such information is invaluable for designing next-generation derivatives with improved pharmacological properties.
The development of novel pharmaceutical agents relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. The study of compounds like 1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole exemplifies this collaborative effort. By combining expertise from various fields, researchers can accelerate the discovery and development of new drugs that address unmet medical needs.
In conclusion,1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole (CAS No. 851802-17-0) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Further investigation into its pharmacological properties will likely uncover new therapeutic opportunities across multiple disease areas.
851802-17-0 (1-(2-methoxybenzoyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole) Related Products
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1622100-48-4(7-methoxy-8-methylquinoline)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)




